molecular formula C8H10F3NO3 B13499894 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid

Cat. No.: B13499894
M. Wt: 225.16 g/mol
InChI Key: LEJURAOUNORKDQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid is a carboxylic acid compound with a unique molecular structure. It has a molecular weight of 225.17 g/mol and is known for its high purity and versatility in advanced research and synthesis . This compound is characterized by the presence of a cyclopropyl group and a trifluoroacetamido group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of cyclopropylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with a suitable carboxylic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. High-purity (98%) production methods are employed to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclopropyl group may contribute to the compound’s stability and reactivity in various chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-(2,2,2-trifluoroacetamido)propanoic acid is unique due to the presence of both a cyclopropyl group and a trifluoroacetamido group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for advanced research and synthesis .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-cyclopropyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C8H10F3NO3/c1-7(6(14)15,4-2-3-4)12-5(13)8(9,10)11/h4H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

LEJURAOUNORKDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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